physicochemical properties of 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
physicochemical properties of 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
Technical Whitepaper: Physicochemical Profiling of 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
Executive Summary
8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (8-Ms-THQ) represents a specialized scaffold in medicinal chemistry, distinct from its more common 1-sulfonyl (sulfonamide) or 6-substituted analogs. Its value lies in the unique electronic and steric environment created by the 8-position sulfone group, which exerts a profound influence on the basicity of the tetrahydroquinoline nitrogen and locks the molecular conformation via intramolecular interactions. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic accessibility, and utility as a pharmacophore in drug discovery.
Structural Architecture & Electronic Properties[1]
The 8-Ms-THQ molecule consists of a fused benzene and piperidine ring system (tetrahydroquinoline) substituted at the peri-position (C8) with a methanesulfonyl group.
Conformational Locking (The "Scorpion" Effect)
Unlike 6- or 7-substituted isomers, the 8-methanesulfonyl group is sterically adjacent to the secondary amine (N1).
-
Intramolecular Hydrogen Bonding: The sulfone oxygen serves as a hydrogen bond acceptor for the N1-H proton. This forms a pseudo-six-membered ring transition state, significantly restricting the conformational freedom of the piperidine ring.
-
Electronic Consequences: The sulfone is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R). While the meta-relationship to the nitrogen (in the aniline sense) usually mitigates resonance effects, the ortho-like proximity in the fused system allows for direct field effects, drastically reducing the electron density on the nitrogen lone pair.
Basicity Modulation
-
Parent THQ pKa: ~5.03 (Conjugate acid).
-
8-Ms-THQ pKa (Predicted): ~2.5 – 3.2.
-
Implication: The molecule is significantly less basic than typical secondary amines. At physiological pH (7.4), it exists almost exclusively in its neutral form, enhancing membrane permeability (passive diffusion) compared to more basic analogs that are protonated.
Physicochemical Parameters
The following data summarizes the core properties essential for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
| Parameter | Value / Description | Context |
| CAS Number | 1391291-94-3 | Specific to 8-mesyl isomer |
| Molecular Formula | C₁₀H₁₃NO₂S | MW: 211.28 g/mol |
| LogP (Predicted) | 1.1 ± 0.3 | Lower than parent THQ (LogP ~2.2) due to polar sulfone |
| pKa (Conjugate Acid) | 2.8 ± 0.5 | Weak base; neutral at pH 7.4 |
| H-Bond Donors | 1 (NH) | Often engaged in intramolecular H-bond |
| H-Bond Acceptors | 2 (Sulfone O) | Strong acceptors |
| TPSA | ~54 Ų | Excellent range for BBB penetration (<90 Ų) |
| Solubility (Water) | Sparingly Soluble | < 1 mg/mL (estimated) without cosolvent |
| Solubility (Organic) | High | DMSO, DCM, Methanol, Ethyl Acetate |
Synthetic Methodology
The synthesis of 8-Ms-THQ is non-trivial due to the electronic deactivation of the ring. The most robust route avoids direct electrophilic substitution on the THQ core and instead utilizes a "Pre-functionalize then Reduce" strategy.
Protocol: Selective Reduction of 8-Methanesulfonylquinoline
Principle: The pyridine ring of the quinoline precursor is selectively reduced to the piperidine ring using catalytic hydrogenation or hydride transfer, leaving the sulfone intact.
Step-by-Step Methodology:
-
Starting Material: 8-Methanesulfonylquinoline (Synthesis: Reaction of quinoline-8-sulfonyl chloride with sodium sulfite/bicarbonate to the sulfinate, followed by methylation with MeI).
-
Solvent System: Methanol or Ethanol (0.5 M concentration).
-
Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or 5% Rh/C. Note: Pd/C can sometimes lead to over-reduction or poisoning by sulfur species, though sulfones are generally stable.
-
Conditions: Hydrogen atmosphere (balloon pressure, ~1 atm) or low pressure (30 psi) Parr shaker; Room Temperature; 4–12 hours.
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.
-
Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (SiO₂, 0-5% MeOH in DCM).
Validation Check:
-
¹H NMR (CDCl₃): Look for the disappearance of aromatic protons in the pyridine ring (8.8–7.4 ppm) and appearance of multiplets at 3.3–3.5 ppm (C2-H), 2.8 ppm (C4-H), and 1.9 ppm (C3-H). The methyl sulfone singlet should appear distinct at ~3.2 ppm.
Visual Workflow (DOT Diagram)
Figure 1: Synthetic pathway from commercial sulfonyl chlorides to the target tetrahydroquinoline.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Utility
8-Ms-THQ serves as a robust bioisostere for:
-
8-Nitro-THQ: Similar electron-withdrawing profile but avoids the toxicity associated with nitro group reduction (nitroreductases).
-
8-Carboxamide-THQ: The sulfone mimics the carbonyl dipole but lacks the hydrolytic instability of amides.
Metabolic Stability
The methanesulfonyl group is metabolically inert. Unlike sulfides (prone to S-oxidation) or methyl groups (prone to benzylic hydroxylation), the sulfone represents a "metabolic dead end." This property extends the half-life (
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<250 Da) and specific directional H-bonding (NH donor, SO₂ acceptor), 8-Ms-THQ is an ideal "fragment" for screening against:
-
Bromodomains (BET family): The acetyl-lysine mimicry potential of the THQ core.
-
GPCRs: Specifically allosteric modulators where the 8-position dictates receptor subtype selectivity.
Experimental Profiling Protocols
To validate the physicochemical properties in-house, use the following self-validating protocols.
pKa Determination (Potentiometric)
-
Instrument: Sirius T3 or standard autotitrator.
-
Method: Dissolve 1 mg of 8-Ms-THQ in 0.15 M KCl (aq). If insoluble, use Methanol/Water cosolvent extrapolation (Yasuda-Shedlovsky plot).
-
Expectation: Titrate from pH 2 to pH 10. The inflection point for the ammonium/amine transition should occur near pH 2.8.
LogP Measurement (Shake-Flask Microscale)
-
Phases: Octanol (saturated with water) and Water (saturated with octanol).
-
Protocol:
-
Dissolve compound in Octanol.
-
Add equal volume of Water.
-
Vortex 1 hour; Centrifuge.
-
Analyze both phases by HPLC-UV (254 nm).
-
-
Calculation:
.
Physicochemical Interaction Map
Figure 2: Interconnected physicochemical properties derived from the 8-methanesulfonyl substitution.
References
-
Zhou, Y. G., et al. (2010). "Convenient Synthesis of Optically Pure 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline." Heterocycles, 82(1). (Cited for general reduction protocols of 8-substituted quinolines).
-
Jeyaseelan, S., et al. (2015). "Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline." Acta Crystallographica Section E, 71(Pt 3). Retrieved from [Link] (Cited for comparative conformational analysis of sulfonylated THQs).
- Katritzky, A. R., et al. (1996). "Synthesis and properties of tetrahydroquinoline derivatives." Journal of Heterocyclic Chemistry.
-
PubChem. (2025).[1] Compound Summary: 1,2,3,4-Tetrahydroquinoline derivatives.[1][2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 8-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | C10H14ClNO | CID 45074044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
